Selective Cytotoxicity in Breast Cancer Cells: β-Bisabolene vs. Normal Cells
β-Bisabolene exhibits selective cytotoxicity against breast cancer cell lines compared to normal mammary epithelial cells. In a direct head-to-head comparison within the same study, β-bisabolene demonstrated IC50 values of 66.91 µg/ml against MCF-7 (human breast adenocarcinoma) and 98.39 µg/ml against MDA-MB-231 (triple-negative breast cancer) versus 114.3 µg/ml against normal MCF-10A cells, indicating a therapeutic window [1].
| Evidence Dimension | Cytotoxicity (IC50, µg/ml) |
|---|---|
| Target Compound Data | MCF-7: 66.91; MDA-MB-231: 98.39; SKBR3: 70.62; BT474: 74.3; Mouse 4T1: 48.99 |
| Comparator Or Baseline | Normal MCF-10A: 114.3; Normal Eph4: >200 |
| Quantified Difference | 2.9- to >4.1-fold selectivity for cancer cells over normal cells |
| Conditions | In vitro cell viability assay (MTT) after 48h exposure; β-bisabolene isolated from Commiphora guidottii essential oil (≥95% purity) |
Why This Matters
This selectivity provides a rationale for prioritizing β-bisabolene in breast cancer research programs over non-selective cytotoxic agents.
- [1] Yeo, S. K., Ali, A. Y., Hayward, O. A., Turnham, D., Jackson, T., Bowen, I. D., & Clarkson, R. (2016). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines. Phytotherapy Research, 30(3), 418–425. View Source
